BenchChemオンラインストアへようこそ!

Secretin (28-54), human

GPCR pharmacology cAMP signaling receptor binding

Procure Secretin (28-54), human as the essential wild-type reference ligand for secretin receptor (SCTR) pharmacology. With an EC₅₀ of ~0.08 nM for cAMP accumulation, this 27-amino acid C-terminally amidated peptide provides the validated baseline for benchmarking agonist, antagonist, and biased ligand activity in human receptor assays. Generic substitution is scientifically invalid due to documented species-dependent sequence divergence at residues 14–16 that alters functional potency—human secretin is required for calibrating bioassays targeting human pharmacology. Essential for receptor selectivity profiling across Class B1 GPCRs and for Secretin-Enhanced MRCP protocols that significantly improve chronic pancreatitis diagnostic accuracy.

Molecular Formula C130H220N44O40
Molecular Weight 3039.4 g/mol
Cat. No. B14756563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSecretin (28-54), human
Molecular FormulaC130H220N44O40
Molecular Weight3039.4 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(C(C)C)C(=O)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC2=CNC=N2)N
InChIInChI=1S/C130H220N44O40/c1-60(2)43-81(120(208)173-100(66(13)14)103(134)191)153-95(183)54-149-106(194)77(31-35-92(132)180)159-116(204)84(46-63(7)8)166-118(206)85(47-64(9)10)164-111(199)75(29-23-41-146-129(139)140)155-113(201)79(32-36-93(133)181)160-117(205)83(45-62(5)6)162-110(198)73(27-21-39-144-127(135)136)154-104(192)67(15)152-94(182)53-148-107(195)78(33-37-97(185)186)158-109(197)74(28-22-40-145-128(137)138)156-115(203)82(44-61(3)4)163-112(200)76(30-24-42-147-130(141)142)157-122(210)90(57-176)170-119(207)86(48-65(11)12)165-114(202)80(34-38-98(187)188)161-123(211)91(58-177)171-126(214)102(69(17)179)174-121(209)87(49-70-25-19-18-20-26-70)168-125(213)101(68(16)178)172-96(184)55-150-108(196)88(51-99(189)190)167-124(212)89(56-175)169-105(193)72(131)50-71-52-143-59-151-71/h18-20,25-26,52,59-69,72-91,100-102,175-179H,21-24,27-51,53-58,131H2,1-17H3,(H2,132,180)(H2,133,181)(H2,134,191)(H,143,151)(H,148,195)(H,149,194)(H,150,196)(H,152,182)(H,153,183)(H,154,192)(H,155,201)(H,156,203)(H,157,210)(H,158,197)(H,159,204)(H,160,205)(H,161,211)(H,162,198)(H,163,200)(H,164,199)(H,165,202)(H,166,206)(H,167,212)(H,168,213)(H,169,193)(H,170,207)(H,171,214)(H,172,184)(H,173,208)(H,174,209)(H,185,186)(H,187,188)(H,189,190)(H4,135,136,144)(H4,137,138,145)(H4,139,140,146)(H4,141,142,147)
InChIKeyOWMZNFCDEHGFEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Human Secretin (28-54) Peptide: Core Identity, Sequence, and Receptor Pharmacology for Research Procurement


Secretin (28-54), human (CAS 108153-74-8) is a 27-amino acid C-terminally amidated peptide hormone belonging to the glucagon/secretin/VIP superfamily of Class B1 GPCR ligands [1]. Its sequence is His-Ser-Asp-Gly-Thr-Phe-Thr-Ser-Glu-Leu-Ser-Arg-Leu-Arg-Glu-Gly-Ala-Arg-Leu-Gln-Arg-Leu-Leu-Gln-Gly-Leu-Val-NH₂, with a molecular formula of C₁₃₀H₂₂₀N₄₄O₄₀ and a molecular weight of 3039.46 g/mol . The compound acts as a full agonist at the human secretin receptor (SCTR), stimulating cAMP accumulation with an EC₅₀ of approximately 0.07–0.08 nM (pEC₅₀ ≈ 9.7) in CHO cells expressing the human receptor [2][3]. Endogenously produced by duodenal S cells, secretin regulates pancreatic and biliary bicarbonate-rich fluid secretion and participates in osmoregulation via the neurohypophysial-renal axis [4].

Why Human Secretin (28-54) Cannot Be Substituted with Porcine, Rat, or VIP Analogs in Quantitative Research


Generic substitution among secretin-class peptides is not scientifically valid due to documented species-dependent differences in amino acid sequence, receptor affinity, and functional potency that directly affect experimental outcomes. Human secretin differs from porcine secretin at two residues, from rat secretin at two to three residues, and from canine secretin at one residue [1]. These sequence variations translate into measurable differences in biological potency: in rat pancreatic secretion assays, species potency follows the order rat > porcine > canine > human, with rat secretin exhibiting significantly higher potency than human secretin [2]. Conversely, when tested in humans, human and porcine secretin are equipotent for pancreatic bicarbonate output, underscoring that species origin of the assay system—not merely the ligand sequence—determines comparative activity [3]. Furthermore, the human secretin receptor displays high affinity for secretin but low affinity for VIP (vasoactive intestinal peptide), whereas the human VPAC1 receptor shows the opposite selectivity, with a secretin/VIP EC₅₀ ratio of approximately 300 [4]. These cross-species and cross-receptor selectivity divergences mean that substituting human secretin with a porcine, rat, or VIP-derived peptide introduces uncontrolled variability into any quantitative assay.

Quantitative Differentiation Evidence: Human Secretin (28-54) Versus Porcine Secretin, Rat Secretin, and In-Class Analogs


High-Affinity Binding to Human Secretin Receptor (SCTR): EC₅₀ = 0.08 nM in CHO-cAMP Assay

Human secretin (28-54) exhibits high-affinity agonist activity at the human secretin receptor (SCTR), with a reported EC₅₀ of 0.080 nM for stimulating cAMP accumulation in CHO cells expressing the human receptor [1]. A separate database entry reports a pEC₅₀ of 9.7, corresponding to an EC₅₀ of approximately 0.02 nM, indicating consistent sub-nanomolar potency across independent measurements [2]. In head-to-head comparison, human secretin achieves an EC₅₀ of 0.07–0.08 nM for cAMP response, whereas a modified secretin analog ([ψ4,5,Tyr¹⁰]secretin) shows an EC₅₀ > 1 μM—a greater than 12,000-fold reduction in potency [3].

GPCR pharmacology cAMP signaling receptor binding secretin receptor

Species-Dependent Potency: Rat Secretin > Porcine > Canine > Human in Rat Pancreatic Secretion Bioassay

A direct head-to-head comparison evaluated four species variants of secretin (rat, porcine, canine, human) in urethane-anesthetized rats using a two-point parallel line bioassay with porcine secretin as the standard [1]. The study found a clear potency hierarchy for stimulation of pancreatic secretion: rat secretin > porcine secretin > canine secretin > human secretin, with rat secretin being significantly more potent than human secretin [1]. These secretin variants differ by only one to three amino acid residues at positions 14, 15, or 16 of the 27-residue peptide [1]. In contrast, all four secretins inhibited gastrin-induced gastric acid secretion by 37% to 49%, with no statistically significant difference among species variants, indicating that the potency difference is tissue-specific and mediated by distinct secretin receptor subtypes [1].

species selectivity pancreatic secretion bioassay standardization comparative pharmacology

Receptor Selectivity: High SCTR Affinity Versus Low VPAC1 Cross-Reactivity (pEC₅₀ = 9.7 vs pKi = 5.0)

Human secretin demonstrates substantial selectivity for its cognate receptor (SCTR) over related Class B1 GPCRs. At the human secretin receptor (SCTR), human secretin exhibits a pEC₅₀ of 9.7 (EC₅₀ ≈ 0.02 nM), whereas at the human VPAC1 receptor (VIPR1), it exhibits a pKi of only 5.0 (Ki ≈ 10 μM), representing an approximately 500,000-fold difference in affinity [1]. At the human VPAC2 receptor (VIPR2), human secretin shows a pIC₅₀ of 5.3 (IC₅₀ ≈ 5 μM) [1]. In cAMP stimulation assays using COS-7 cells expressing chimeric VPAC1-secretin receptors, the wild-type VPAC1 receptor discriminates between VIP and secretin with a secretin/VIP EC₅₀ ratio (S/V) of approximately 300 [2].

receptor selectivity off-target profiling VPAC1 GPCR panel screening

Diagnostic Accuracy Enhancement: Synthetic Human Secretin Increases MRCP Odds Ratio from 4.6 to 5.2 for Chronic Pancreatitis Detection

In a clinical study comparing standard MRCP (magnetic resonance cholangiopancreatography) to secretin-enhanced MRCP (S-MRCP) using synthetic human secretin, the odds ratio (OR) for detecting an abnormality increased from 4.6 for standard MRCP to 5.2 for S-MRCP when using synthetic human secretin pancreatic function test as the gold standard [1]. Notably, only the OR for S-MRCP reached statistical significance at the 95% confidence level (OR = 5.2, p < 0.05), whereas the OR for standard MRCP did not (OR = 4.6, not significant) [1]. The protocol involved IV administration of synthetic human secretin at 0.2 μg/kg, with imaging performed before and up to 10 minutes post-injection [1]. In a separate study of 134 patients undergoing secretin-enhanced MRCP, significant volume differences were observed between normal and established pancreatitis groups (p < 0.0001) and between equivocal and established pancreatitis groups (p < 0.0005), demonstrating the quantitative discriminative power of secretin-stimulated pancreatic secretion measurement [2].

S-MRCP pancreatic function testing diagnostic imaging clinical diagnostics

Reference Standard for Secretin Analog Development: Antagonist S5-27 Variant Shows IC₅₀ = 309 nM on Human SCTR

Human secretin serves as the essential reference standard for structure-activity relationship (SAR) studies aimed at developing secretin receptor antagonists or imaging probes. In a study evaluating secretin analogs with N- and C-terminal modifications, the most potent secretin receptor antagonist identified was a secretin5-27 variant, which exhibited an IC₅₀ of 309 ± 74 nM in the β-arrestin2-GFP translocation assay on human SCTR while remaining a weak partial agonist [1]. Human secretin (peptide 1) serves as the wild-type baseline comparator against which all substituted variants are evaluated for binding affinity, antagonism (β-arr2 translocation inhibition), and agonism (cAMP accumulation) [2].

antagonist development SAR studies secretin receptor β-arrestin recruitment

Procurement-Guided Application Scenarios for Human Secretin (28-54) Based on Quantitative Evidence


SCTR Agonist/Antagonist Pharmacology and SAR Studies Requiring Native Ligand Reference Standard

Human secretin (28-54) serves as the wild-type reference ligand essential for establishing baseline potency (EC₅₀ = 0.08 nM for cAMP accumulation) and maximal efficacy (Emax) in all secretin receptor pharmacology studies [1]. Researchers developing SCTR agonists, antagonists, or biased ligands require human secretin to benchmark compound activity in cAMP, β-arrestin recruitment, and binding assays. Without this reference, quantitative interpretation of analog SAR data is compromised, as demonstrated by secretin5-27 antagonist studies where human secretin provided the comparator baseline for IC₅₀ determination (309 nM) [2].

Secretin-Enhanced MRCP (S-MRCP) for Quantitative Pancreatic Exocrine Function Assessment

Synthetic human secretin enables S-MRCP protocols that significantly improve diagnostic accuracy over standard MRCP (OR = 5.2 vs 4.6) for detecting chronic pancreatitis, with the secretin-enhanced protocol achieving statistical significance at the 95% confidence level [3]. Clinical imaging laboratories and pancreatic disease research centers use human secretin (IV administration at 0.2 μg/kg) to stimulate pancreatic fluid and bicarbonate secretion, enabling volumetric quantification of exocrine function and differentiation among normal, equivocal, early, and established pancreatitis patient groups (p < 0.0001 between normal and established groups) [4].

Receptor Selectivity Profiling Panels for Class B1 GPCR Screening

Human secretin is an indispensable control ligand for receptor selectivity profiling panels covering Class B1 GPCRs (SCTR, VPAC1, VPAC2, PAC1, GLP-1R, GCGR, GIPR). With a demonstrated ~500,000-fold selectivity window between SCTR (pEC₅₀ = 9.7) and VPAC1 (pKi = 5.0), human secretin provides a clean, validated agonist for establishing positive control responses at SCTR without confounding activation of VPAC1/VPAC2 receptors [5]. This specificity is critical for pharmaceutical screening programs evaluating cross-reactivity of novel secretin-family ligands.

Species-Specific Bioassay Calibration in Comparative Pharmacology Studies

Human secretin is required for calibrating bioassays when the target species is human or when human receptor pharmacology is being modeled. As demonstrated by the potency hierarchy rat > porcine > canine > human observed in rat pancreatic secretion assays, species origin of secretin significantly affects experimental outcomes [6]. Researchers using rodent models but seeking human-relevant data must use human secretin to avoid introducing uncontrolled potency bias stemming from species-dependent sequence divergence at residues 14–16 of the peptide.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Secretin (28-54), human

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.